2-chloro-N-[(S)-[(2S)-1-methylpiperidin-2-yl]-phenylmethyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-methyl-SSR504734 is a compound known for its role as a selective inhibitor of glycine transporter 1 (GlyT1). This compound has been studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia. By inhibiting GlyT1, N-methyl-SSR504734 increases the availability of glycine in the central nervous system, which can enhance neurotransmission via N-methyl-D-aspartate receptors (NMDARs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-SSR504734 can be synthesized through a series of chemical reactions. One common method involves the N-methylation of SSR504734. This process typically involves the use of a methylating agent such as methyl iodide or methyl triflate in the presence of a base like potassium carbonate. The reaction is carried out under controlled conditions to ensure the selective methylation of the compound .
Industrial Production Methods
Industrial production of N-methyl-SSR504734 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-SSR504734 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert N-methyl-SSR504734 into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-methyl-SSR504734 has several scientific research applications:
Chemistry: Used as a tool to study glycine transport and its inhibition.
Biology: Investigated for its effects on neurotransmission and synaptic plasticity.
Medicine: Explored for its potential therapeutic applications in treating psychiatric disorders such as schizophrenia.
Industry: Utilized in the development of new pharmacological agents targeting GlyT1 .
Mechanism of Action
N-methyl-SSR504734 exerts its effects by inhibiting glycine transporter 1 (GlyT1). This inhibition increases the extracellular availability of glycine, which enhances the activation of N-methyl-D-aspartate receptors (NMDARs) at glutamatergic synapses. The increased NMDAR activation can improve neurotransmission and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
SSR504734: The parent compound of N-methyl-SSR504734, also a GlyT1 inhibitor.
N-methyl-D-aspartate (NMDA): Another compound that interacts with NMDARs but through a different mechanism.
Glycine: An amino acid that acts as a co-agonist at NMDARs .
Uniqueness
N-methyl-SSR504734 is unique due to its selective inhibition of GlyT1, which distinguishes it from other compounds that interact with NMDARs. This selectivity makes it a valuable tool for studying glycine transport and its role in neurotransmission .
Properties
Molecular Formula |
C21H22ClF3N2O |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
2-chloro-N-[(S)-[(2S)-1-methylpiperidin-2-yl]-phenylmethyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C21H22ClF3N2O/c1-27-13-6-5-12-17(27)19(14-8-3-2-4-9-14)26-20(28)15-10-7-11-16(18(15)22)21(23,24)25/h2-4,7-11,17,19H,5-6,12-13H2,1H3,(H,26,28)/t17-,19-/m0/s1 |
InChI Key |
XPXKFXNVIAOBEI-HKUYNNGSSA-N |
Isomeric SMILES |
CN1CCCC[C@H]1[C@H](C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl |
Canonical SMILES |
CN1CCCCC1C(C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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